8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as imidazolidines and thiazolidinones, play a crucial role in medicinal chemistry due to their wide range of biological and pharmacological activities. These compounds have been investigated for their therapeutic potentials in treating various diseases, including diabetes, cancer, and infectious diseases. The development of novel derivatives of these heterocycles continues to be a significant area of research, highlighting their importance in drug discovery and development (S. Omidi & A. Kakanejadifard, 2020; B. R. Sudani & V. Desai, 2015).
Analytical Methods for Antioxidant Activity
Analytical methods to determine antioxidant activity are crucial for assessing the therapeutic potential of compounds. Spectrophotometric assays, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are widely used. These methods provide insights into the antioxidant capacity of complex samples, contributing to the evaluation of compounds for potential health benefits (I. Munteanu & C. Apetrei, 2021).
Synthesis and Structural Properties
The synthesis and investigation of structural properties of novel heterocyclic compounds are integral to the development of new therapeutic agents. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations are employed to understand the conformation and stability of these compounds, aiding in the design of molecules with desired pharmacological activities (R. Issac & J. Tierney, 1996).
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-8-5-6-11(7-12(8)18)22-9(2)10(3)23-13-14(19-16(22)23)21(4)17(25)20-15(13)24/h5-7H,1-4H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBPEJJSXMGRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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